[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride
Overview
Description
“[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride” is a chemical compound with the molecular formula C10H14ClNO3 . It has a molecular weight of 231.67 g/mol . The compound is also known by other synonyms such as “3-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride” and has the CAS Number: 1332528-53-6 .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C10H13NO3.ClH/c1-12-5-8-6-13-9-3-2-7 (11)4-10 (9)14-8;/h2-4,8H,5-6,11H2,1H3;1H
. This string represents the molecular structure of the compound. The Canonical SMILES for this compound is COCC1COC2=C (O1)C=C (C=C2)N.Cl
. These strings can be used to generate a 2D or 3D structure of the compound. Physical And Chemical Properties Analysis
This compound has a number of computed properties. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound is 231.0662210 g/mol . The topological polar surface area is 53.7 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Synthesis of Derivatives : The compound has been involved in the synthesis of various derivatives with potential therapeutic applications. For instance, a study by Bozzo et al. (2003) describes synthesizing 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives from 1,4-benzodioxin-2-carboxylic esters or carboxamides and nucleophilic amines, highlighting their potential as therapeutic compounds (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Anticonvulsant Activity : Arustamyan et al. (2019) conducted a study on the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid and evaluated their anticonvulsant activity (Arustamyan, Markaryan, Aghekyan, Nazaryan, Hakobyan, Paronikyan, & Minasyan, 2019).
Antimicrobial and Antibacterial Potential
Antibacterial and Antifungal Agents : Abbasi et al. (2020) synthesized 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, demonstrating their suitability as antibacterial and antifungal agents, particularly highlighting one compound with significant antimicrobial potential and low hemolytic activity (Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Nazir, Ali Shah, & Shahid, 2020).
Bacterial Biofilm Inhibition : Another study by Abbasi et al. (2020) synthesized N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, showing that some of these molecules exhibited suitable inhibitory action against bacterial biofilms (Abbasi, Zeb, Rehman, Siddiqui, Ali Shah, Shahid, & Fatima, 2020).
properties
IUPAC Name |
3-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-12-5-8-6-13-9-3-2-7(11)4-10(9)14-8;/h2-4,8H,5-6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCHOAZMEVMSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COC2=C(O1)C=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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